Ethyl 4-(2-chloroethoxy)benzoate
Description
Significance of Aryl Esters with Halogenated Alkoxy Moieties in Organic Synthesis
Aryl esters that feature halogenated alkoxy groups are a class of organic compounds with considerable utility in synthetic chemistry. The ester group itself is a common functional group in many biologically active molecules and serves as a versatile precursor for other functional groups. nih.gov The presence of a halogen, such as chlorine, on the alkoxy side-chain introduces a reactive site. This halogen atom can be readily displaced by a variety of nucleophiles in substitution reactions, allowing for the construction of more complex molecular architectures. This reactivity is fundamental to their role as building blocks in multi-step syntheses. For instance, the chloroethoxy group can participate in Williamson ether synthesis, enabling the attachment of larger, more functionalized fragments to the benzoate (B1203000) core. mdpi.com
Historical Context and Evolution of Research on Substituted Benzoate Esters
The study of benzoate esters and their derivatives has a long history, evolving with the broader field of organic chemistry. Initially, research focused on their natural occurrence and basic reactions. Substituted benzoates, in particular, became important subjects for studying how different functional groups on the aromatic ring influence reaction rates and mechanisms, such as in the kinetic studies of ester hydrolysis. researchgate.net Over time, the focus expanded to their practical applications. For example, certain 4-hydroxybenzoic acid esters, known as parabens, gained widespread use as preservatives. nih.gov As synthetic methodologies advanced, so did the complexity of the benzoate esters being created. The development of new catalytic systems and reaction conditions has enabled the precise synthesis of highly functionalized benzoates, including those with halogenated side-chains, for specific applications in materials science and medicinal chemistry. scispace.comgoogle.com
Structural Framework and Nomenclature Precision for Ethyl 4-(2-chloroethoxy)benzoate
The chemical structure of this compound consists of a central benzene (B151609) ring substituted at positions 1 and 4. An ethyl ester group (-COOCH₂CH₃) is attached at one position, and a 2-chloroethoxy group (-OCH₂CH₂Cl) is at the opposite position.
The precise and unambiguous naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . chemicalbook.comvedantu.com This name systematically describes its components: "ethyl" refers to the ethyl group of the ester, "benzoate" indicates the ester of benzoic acid, and "4-(2-chloroethoxy)" specifies the substituent at the fourth carbon of the benzene ring, which is an ethoxy group itself substituted with a chlorine atom at its second carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 40992-21-0 chemicalbook.com |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| Appearance | White to off-white crystalline powder |
This table presents key identifiers and physical properties for the compound.
Overview of Research Trajectories and Academic Contributions
The primary research significance of this compound lies in its role as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. iosrjournals.orgjetir.org Etodolac, chemically known as (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is used to treat inflammation and pain associated with conditions like osteoarthritis and rheumatoid arthritis. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-chloroethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFSADZWOUTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541755 | |
| Record name | Ethyl 4-(2-chloroethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40992-21-0 | |
| Record name | Benzoic acid, 4-(2-chloroethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40992-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-chloroethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Optimized Pathways for Ethyl 4 2 Chloroethoxy Benzoate
Established Synthetic Routes and Reaction Mechanisms
The primary synthetic strategy for Ethyl 4-(2-chloroethoxy)benzoate involves two key transformations: the formation of an ether linkage at the para position of a benzoic acid derivative and the esterification of the carboxylic acid group. The sequence of these steps can be varied, but a common route involves the initial preparation of Ethyl 4-hydroxybenzoate (B8730719) followed by an etherification reaction.
Nucleophilic Substitution Reactions in Ether Formation
The formation of the 2-chloroethoxy group on the phenolic oxygen of Ethyl 4-hydroxybenzoate is a classic example of a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the hydroxyl group of Ethyl 4-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic alkyl halide, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838), displacing a halide ion and forming the ether bond.
The reaction is typically carried out in the presence of a base and a suitable solvent. For instance, a documented synthesis of a similar compound, Ethyl 4-(2-chloro-4-nitrophenoxy)benzoate, involved the reaction of Ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene using potassium hydroxide (B78521) as the base. researchgate.net Another example, the synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, utilized potassium carbonate as the base in dimethylformamide (DMF) to facilitate the Williamson etherification. mdpi.com The alkoxide, being a strong base, is a poor leaving group, so it must be activated to facilitate the substitution reaction. youtube.com
Esterification Protocols for Benzoic Acid Derivatives
The ethyl ester group of the target molecule is commonly formed through the Fischer-Speier esterification of a benzoic acid precursor. This acid-catalyzed reaction involves treating the carboxylic acid (such as 4-hydroxybenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid. globallcadataaccess.orgiajpr.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water generated during the reaction is often removed. globallcadataaccess.org
Various catalysts have been explored to improve the efficiency of this esterification. Sulfamic acid has been shown to be an effective catalyst for the synthesis of Ethyl 4-hydroxybenzoate from 4-hydroxybenzoic acid and ethanol, achieving a yield of 90.38% when the molar ratio of acid to alcohol is 1:4 and the catalyst amount is 10.3% of the total reactants. guidechem.com Heteropoly acids are also effective, with one study reporting a 91.5% yield. guidechem.com The introduction of microwave radiation has been shown to significantly accelerate the reaction. guidechem.com
Comparative Analysis of Classical and Modern Synthetic Approaches
The optimization of the synthesis of this compound focuses on improving yield, selectivity, and reaction conditions by carefully selecting reagents, solvents, and catalysts.
The choice of alkylating agent in the etherification step is crucial. While 1,2-dichloroethane is a common choice, reagents like 1-bromo-2-chloroethane can offer different reactivity profiles. The stoichiometry of the base is also a key parameter. A sufficient amount of base is required to ensure complete deprotonation of the phenol, but an excessive amount can lead to side reactions.
In the context of esterification, optimizing the molar ratio of the carboxylic acid to the alcohol is important. For the synthesis of Ethyl 4-hydroxybenzoate, a molar ratio of 1:4 (4-hydroxybenzoic acid to ethanol) was found to be effective. guidechem.com
Table 1: Comparison of Reagents in Related Syntheses
| Reaction Type | Substrate | Reagent 1 | Reagent 2 | Base/Catalyst | Yield |
| Etherification | Ethyl 4-hydroxybenzoate | 1,2-dichloro-4-nitrobenzene | - | Potassium Hydroxide | 78% researchgate.net |
| Etherification | Ethyl 4-hydroxybenzoate | 11-bromoundecanoic acid hexylamide | - | Potassium Carbonate | Good mdpi.com |
| Esterification | 4-Hydroxybenzoic acid | Ethanol | - | Sulfamic Acid | 90.38% guidechem.com |
| Esterification | 4-Hydroxybenzoic acid | Ethanol | - | Heteropoly Acid | 91.5% guidechem.com |
| Esterification | Benzoic acid | Ethanol | Cyclohexane (B81311) | Expandable Graphite (B72142) | 80.1% cibtech.org |
This table is generated based on data from syntheses of similar compounds and is for illustrative purposes.
The solvent plays a critical role in both the etherification and esterification steps. In the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile. mdpi.com The choice of solvent can significantly impact the reaction rate.
For esterification, the reaction is often carried out using an excess of the alcohol reactant, which also serves as the solvent. globallcadataaccess.org In some cases, a co-solvent like cyclohexane is used to azeotropically remove water, thereby shifting the equilibrium and increasing the yield. cibtech.org The reaction temperature is a key factor influencing the kinetics; for example, in the synthesis of ethyl benzoate (B1203000) using an expandable graphite catalyst, the yield increased with temperature up to 85°C. cibtech.org
Modern synthetic approaches often employ catalytic systems to enhance reaction efficiency. In the Williamson ether synthesis, phase-transfer catalysts (PTCs) are particularly effective. researchgate.net PTCs, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved. mdpi.comyoutube.com This overcomes the mutual insolubility of the reactants and accelerates the reaction, often leading to higher yields under milder conditions. researchgate.netresearchgate.net The use of PTCs is considered a green chemistry approach as it can reduce the need for harsh solvents and high temperatures. researchgate.net
In esterification, the development of solid acid catalysts, such as sulfonic acid resins and expandable graphite, offers advantages over traditional liquid acids like sulfuric acid. guidechem.comcibtech.org These solid catalysts are often more environmentally friendly, less corrosive, and can be more easily separated from the reaction mixture and potentially reused. guidechem.com
Table 2: Impact of Catalytic Systems on Ether Synthesis
| Catalyst Type | Example Catalyst | Function | Benefit |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) mdpi.com | Transfers anion between phases | Increased reaction rate, milder conditions researchgate.net |
| Inorganic Base | Potassium Carbonate mdpi.com | Deprotonates phenol | Effective and common |
| Solid Acid Catalyst | Expandable Graphite cibtech.org | Catalyzes esterification | Reusable, environmentally friendly guidechem.com |
| Mineral Acid | Sulfuric Acid iajpr.com | Catalyzes esterification | Traditional, effective but corrosive |
This table provides a general overview of catalyst types and their functions in related reactions.
Advanced Synthetic Strategies
Modern organic synthesis endeavors to move beyond traditional batch processing to more sophisticated and sustainable methodologies. For the synthesis of this compound, this involves a shift towards greener, more efficient, and scalable techniques. The core of its synthesis is the Williamson ether synthesis, a nucleophilic substitution reaction where the phenoxide ion of ethyl 4-hydroxybenzoate attacks an electrophilic chloroethoxy moiety.
A typical laboratory-scale synthesis involves the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in the presence of a base, such as potassium hydroxide, to generate the phenoxide in situ. A closely related compound, Ethyl 4-(2-chloro-4-nitrophenoxy)benzoate, was synthesized by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene using potassium hydroxide, resulting in a 78% yield. researchgate.net This reaction serves as a good model for the synthesis of the title compound.
Green Chemistry Principles in the Synthesis of Chloroethoxybenzoates
The principles of green chemistry are increasingly being applied to the synthesis of chloroethoxybenzoates to minimize environmental impact and enhance safety. Key to this is the use of phase-transfer catalysis (PTC), which facilitates the reaction between reactants in different phases, often an aqueous phase containing the phenoxide and an organic phase with the alkylating agent. jetir.orgresearchgate.netacs.org This approach can eliminate the need for hazardous and anhydrous organic solvents, replacing them with more environmentally benign options like water. jetir.org
Phase-transfer catalysts, such as quaternary ammonium salts, shuttle the phenoxide anion from the aqueous phase to the organic phase, enabling the reaction to proceed under milder conditions and often with higher yields. researchgate.netacs.org This methodology aligns with several green chemistry principles, including waste prevention, use of safer solvents, and increased energy efficiency. jetir.org For instance, the use of a phase-transfer catalyst can allow the Williamson synthesis to be performed in more favorable conditions without the need for strictly anhydrous solvents. jetir.org
Furthermore, advancements have been made in developing catalytic versions of the Williamson ether synthesis that utilize weaker, less hazardous alkylating agents at elevated temperatures, which can make the industrial-scale synthesis more feasible and environmentally friendly. wikipedia.orgacs.org
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for the production of this compound. This technology involves pumping reactants through a reactor where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions.
The Williamson ether synthesis is also amenable to flow conditions. The ability to precisely control stoichiometry and temperature in a flow reactor can minimize the formation of byproducts that are common in batch processes. The enhanced heat and mass transfer in microreactors can lead to faster reaction rates and cleaner reaction profiles.
Microwave-Assisted and Photochemical Synthesis
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of ethers, including chloroethoxybenzoates. wikipedia.orgresearchgate.netsacredheart.edu Microwave irradiation directly heats the reactants and solvent, leading to rapid temperature increases and often dramatically reduced reaction times compared to conventional heating. wikipedia.org
For the Williamson ether synthesis, microwave assistance can transform reaction times from hours to minutes. wikipedia.org For instance, microwave-enhanced Williamson ether synthesis has been shown to increase yields from a range of 6-29% to 20-55% while reducing the reaction time from over an hour to just 10 minutes at 130 °C. wikipedia.org The optimization of microwave parameters such as power, temperature, and reaction time is crucial for maximizing yield and purity. sacredheart.edu In some cases, microwave-assisted Williamson ether synthesis can be performed under solvent-free conditions, further enhancing its green credentials. orgchemres.org
Photochemical Synthesis:
Photochemical methods offer an alternative, albeit less common, route for the synthesis of aryl ethers. These reactions typically involve the generation of reactive intermediates, such as radicals or radical ions, upon irradiation with light. While direct photochemical synthesis of this compound has not been extensively reported, related photochemical strategies for carbon-heteroatom bond formation exist. researchgate.net For instance, the synthesis of phenols and aromatic ethers from aryl halides can be achieved through palladium-catalyzed reactions that can be influenced by photochemical conditions. nih.govorganic-chemistry.org However, the application of direct photochemical etherification of phenols with chloroalkanes for this specific compound remains an area for further research.
Reaction Engineering and Process Scale-Up Considerations
The successful transition of the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several reaction engineering and process scale-up factors. mt.com The Williamson ether synthesis, while conceptually straightforward, presents challenges in a large-scale setting, particularly concerning reaction kinetics, heat and mass transfer, and byproduct formation. rsc.org
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for designing an efficient and safe process. The reaction is a second-order nucleophilic substitution, and its rate is influenced by the concentration of the reactants, temperature, and the choice of solvent and catalyst. rsc.org The reaction is typically exothermic, and effective heat removal is critical to prevent thermal runaways, especially in large reactors. mt.com
Byproduct Formation and Purification: A common side reaction in the Williamson ether synthesis is the elimination reaction of the alkyl halide, which can be significant with secondary or sterically hindered primary halides. wikipedia.org In the case of this compound synthesis, using an excess of 1,2-dichloroethane can lead to the formation of bis(4-carbethoxyphenoxy)ethane. Careful control of stoichiometry and reaction conditions is necessary to minimize these byproducts. Downstream processing, including extraction, washing, and distillation, is required to isolate the product of desired purity.
Process Intensification: To improve the efficiency and economics of the process, strategies for process intensification are often employed. This can include the use of continuous flow reactors, which offer better heat and mass transfer, and the integration of reaction and separation steps. mt.com A techno-economic analysis is crucial for evaluating the feasibility of different process configurations and identifying the most cost-effective production route. mdpi.comfau.de
Below is a table summarizing key parameters and findings for advanced synthetic methodologies for aryl ether synthesis, which are applicable to the production of this compound.
| Synthetic Methodology | Key Parameters/Catalyst | Typical Conditions | Advantages | Research Findings/Yields |
| Green Chemistry (PTC) | Tetrabutylammonium bromide | Biphasic (e.g., Toluene/Water), 50% NaOH | Milder conditions, use of water as a solvent, reduced need for anhydrous conditions. jetir.orgresearchgate.net | High yields, cleaner reactions. researchgate.net |
| Flow Chemistry | Microreactor/Packed bed reactor | Precise control of temperature, pressure, and residence time. | Enhanced safety, improved yield and selectivity, easy scale-up. mt.com | High yields achieved in short residence times for similar esterifications. |
| Microwave-Assisted | Microwave synthesizer | 130 °C, 10 minutes | Drastically reduced reaction times, increased yields. wikipedia.org | Yields increased from 6-29% (conventional) to 20-55% (microwave). wikipedia.org |
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 2 Chloroethoxy Benzoate
Electrophilic Aromatic Substitution Reactivity
The benzene (B151609) ring of Ethyl 4-(2-chloroethoxy)benzoate is activated towards electrophilic aromatic substitution (EAS) by the electron-donating 4-(2-chloroethoxy) group. This group directs incoming electrophiles primarily to the ortho positions (2 and 6) relative to itself. The ester group, being a deactivating group, would direct incoming electrophiles to the meta position (3 and 5), but the activating effect of the alkoxy group is dominant.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com For instance, in the nitration of ethyl benzoate (B1203000), the nitro group is directed to the meta position due to the deactivating nature of the ethyl carboxylate group. chegg.com However, in the case of this compound, the activating ortho-, para-directing 2-chloroethoxy group governs the regioselectivity.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(2-chloroethoxy)benzoate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(2-chloroethoxy)benzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-4-(2-chloroethoxy)benzoate |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Ethyl 3-alkyl-4-(2-chloroethoxy)benzoate |
Note: The table is based on the directing effects of the substituents and general principles of electrophilic aromatic substitution.
The Friedel-Crafts acylation of anisole (B1667542), a compound with a similar activating methoxy (B1213986) group, yields predominantly the para-acylated product. tamu.eduresearchgate.net However, since the para position in this compound is blocked, substitution is expected to occur at the ortho position. It is important to note that strong Lewis acids like AlCl₃ used in Friedel-Crafts reactions can sometimes lead to demethylation of anisole derivatives, a potential side reaction to consider. stackexchange.com
Nucleophilic Displacement at the Chloroethoxy Moiety
The primary chloroalkane functionality in the 2-chloroethoxy side chain is susceptible to nucleophilic substitution reactions (Sₙ2). A wide variety of nucleophiles can displace the chloride ion, leading to the formation of diverse derivatives.
Substitution Reactions with Various Nucleophiles
The reaction of this compound with different nucleophiles allows for the introduction of various functional groups at the terminus of the ethoxy chain.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
| Hydroxide (B78521) | NaOH | Ethyl 4-(2-hydroxyethoxy)benzoate |
| Alkoxide | NaOR' | Ethyl 4-(2-alkoxyethoxy)benzoate |
| Amine | RNH₂ | Ethyl 4-(2-aminoethoxy)benzoate |
| Azide | NaN₃ | Ethyl 4-(2-azidoethoxy)benzoate |
| Cyanide | NaCN | Ethyl 4-(2-cyanoethoxy)benzoate |
| Thiolate | NaSR' | Ethyl 4-(2-alkylthioethoxy)benzoate |
The reaction with amines is particularly noteworthy as it can lead to further substitutions, forming secondary and tertiary amines. libretexts.org The reactivity of the chloro group is typical for a primary alkyl chloride, undergoing substitution via a concerted Sₙ2 mechanism. utexas.edu
Intramolecular Cyclization Pathways
The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. For example, if the ester group is hydrolyzed to a carboxylic acid and the chloro group is substituted with an amino group, subsequent intramolecular amidation can lead to the formation of a lactam.
A well-documented example of intramolecular cyclization is the formation of 1,4-benzoxazine derivatives. The reaction of a 2-aminophenol (B121084) with a molecule containing a chloroacetyl group can lead to the formation of a 2H-benzo[b] youtube.comacs.orgoxazin-3(4H)-one ring system. ijpsjournal.com Similarly, derivatives of this compound can be envisioned to undergo intramolecular cyclizations. For instance, conversion of the ester to an amide followed by intramolecular O-alkylation could lead to the formation of a morpholinone ring system. The synthesis of 1,4-benzoxazine derivatives from various starting materials is a topic of significant research interest. bohrium.comrsc.orgcaribjscitech.comresearchgate.net
Hydrolysis and Transesterification Reactions of the Ester Group
The ethyl ester group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid.
Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid and excess water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-promoted hydrolysis (saponification) is an irreversible reaction that goes to completion. The ester is treated with a strong base, such as sodium hydroxide, to produce the carboxylate salt and ethanol (B145695). libretexts.org Kinetic studies on the alkaline hydrolysis of substituted ethyl benzoates have shown that the reaction rates are influenced by the nature and position of the substituents on the benzene ring. rsc.orgrsc.org The Hammett equation can be used to correlate the reaction rates with substituent constants. wikipedia.org
Transesterification is the process of converting one ester into another. This compound can be converted to other esters, for example, by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. libretexts.org
Reductive Transformations
The ester and chloro functionalities of this compound can be reduced using various reducing agents.
The ester group can be reduced to a primary alcohol, [4-(2-chloroethoxy)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netacs.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, although under certain conditions, such as high temperatures or with the addition of activating agents like lithium chloride, it can be effective. researchgate.netumass.eduresearchgate.netsci-hub.sewordpress.com
The chloro group can also be reduced to a C-H bond, although this typically requires more specific conditions, such as catalytic hydrogenation or the use of metal hydrides under forcing conditions. The reduction of the nitro group in ethyl 4-nitrobenzoate (B1230335) to an amino group using indium/ammonium (B1175870) chloride is a known transformation. orgsyn.org
Metal-Catalyzed Coupling Reactions Involving the Halogen (e.g., Suzuki, Heck)
The chloroethoxy group in this compound presents a potential site for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Two of the most prominent and powerful of these methods are the Suzuki-Miyaura coupling and the Heck reaction, both of which were recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orgwikipedia.org These reactions typically involve the palladium-catalyzed coupling of an organic halide with an organoboron compound (Suzuki) or an alkene (Heck). wikipedia.orglibretexts.org
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. libretexts.orglibretexts.org The initial and often rate-determining step is the oxidative addition of the organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.org
However, the reactivity of the organic halide in this step is highly dependent on the nature of the halide and the carbon atom to which it is attached. Generally, the order of reactivity for the halides is I > Br > Cl, with chlorides being the least reactive due to the high bond dissociation energy of the C-Cl bond. Furthermore, sp2-hybridized carbon-halide bonds (as in aryl or vinyl halides) are significantly more reactive in oxidative addition than sp3-hybridized carbon-halide bonds (as in alkyl halides). nih.gov
In the case of this compound, the chlorine atom is attached to an sp3-hybridized carbon in the ethoxy side chain. This makes it a significantly less reactive substrate for traditional Suzuki and Heck coupling reactions compared to aryl or vinyl chlorides. nih.gov While methods for the cross-coupling of unactivated alkyl halides have been developed, they often require specialized catalyst systems, including specific ligands and reaction conditions, to overcome the high activation barrier of the C(sp3)-Cl bond. nih.gov
Research in the field of palladium-catalyzed cross-coupling reactions has largely focused on the functionalization of aryl and vinyl halides. organic-chemistry.orgnih.gov A literature search for specific examples of Suzuki or Heck reactions involving the chloroethoxy group of this compound as the reactive halide did not yield direct results. This is likely because if the aromatic ring were also halogenated, the palladium catalyst would preferentially react at the more reactive aryl halide position.
A study on the palladium-catalyzed chloroethoxylation of aryl chlorides to synthesize 2-chloroethoxy-arenes highlights that the chloroethoxy moiety can be introduced onto an aromatic ring via cross-coupling, but it does not show the subsequent reactivity of this group in further coupling reactions. scispace.com This suggests that under many standard palladium-catalyzed conditions, the chloroethoxy group is relatively inert.
While no specific examples for this compound were found, a hypothetical representation of a Suzuki coupling reaction is presented below to illustrate the general conditions that might be explored.
Table 3.6.1: Hypothetical Conditions for Suzuki Coupling of an Alkyl Chloride
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Low/No Reaction |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | Low/No Reaction |
| 3 | Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | Low/No Reaction |
This table is for illustrative purposes only, based on general conditions for challenging cross-coupling reactions, as no specific data for the Suzuki coupling of this compound at the chloroethoxy position has been reported in the reviewed literature.
Similarly, the Heck reaction typically involves the reaction of an aryl or vinyl halide with an alkene. wikipedia.org The reaction of an unactivated alkyl halide like the chloroethoxy group in this compound would be highly challenging and is not a standard application of this methodology.
Derivatization Strategies and Analogue Design Based on Ethyl 4 2 Chloroethoxy Benzoate
Synthesis of Novel Alkoxy-Substituted Benzoate (B1203000) Esters
Variation of the Alkyl Ester Chain
The ethyl ester group of ethyl 4-(2-chloroethoxy)benzoate is a key site for derivatization. Standard organic chemistry techniques can be employed to replace the ethyl group with other alkyl or aryl groups, thereby altering the molecule's properties.
One common method is transesterification . This reaction involves reacting the parent ester with an excess of a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield mthis compound, while using isopropanol (B130326) would produce isopropyl 4-(2-chloroethoxy)benzoate. The choice of alcohol can introduce linear, branched, or cyclic alkyl groups, as well as aromatic moieties.
Another approach is the hydrolysis of the ester to the corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid, followed by re-esterification with a desired alcohol using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to its more reactive acid chloride. This two-step process offers greater flexibility in introducing a wide variety of ester functionalities.
The following table illustrates potential variations of the alkyl ester chain:
| Starting Material | Reagent | Product |
| This compound | Methanol, H+ | Mthis compound |
| This compound | Isopropanol, H+ | Isopropyl 4-(2-chloroethoxy)benzoate |
| 4-(2-chloroethoxy)benzoic acid | Benzyl alcohol, DCC | Benzyl 4-(2-chloroethoxy)benzoate |
Modification of the Haloalkoxy Chain
The 2-chloroethoxy side chain is a primary handle for introducing structural diversity. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.
A common strategy is the Williamson ether synthesis , where the chloro group is displaced by an alkoxide or phenoxide. For example, reacting this compound with sodium methoxide (B1231860) would yield ethyl 4-(2-methoxyethoxy)benzoate. This approach can be used to introduce longer alkyl chains, chains with additional functional groups, or aromatic rings. A series of ethyl 4-(2-aryloxyhexyloxy)benzoates has been synthesized and their biological activities studied. nih.gov
The chlorine can also be displaced by other nucleophiles, such as amines, thiols, or cyanides, to generate a diverse library of analogues. For example, reaction with a primary amine would lead to the formation of a secondary amine linkage.
The following table provides examples of modifications to the haloalkoxy chain:
| Starting Material | Reagent | Product |
| This compound | Sodium methoxide | Ethyl 4-(2-methoxyethoxy)benzoate |
| This compound | Sodium phenoxide | Ethyl 4-(2-phenoxyethoxy)benzoate |
| This compound | Hexylamine | Ethyl 4-(2-(hexylamino)ethoxy)benzoate |
Introduction of Diverse Functional Groups onto the Aromatic Ring
The aromatic ring of this compound provides another platform for derivatization through electrophilic aromatic substitution reactions. The existing alkoxy and ester groups are ortho, para-directing. Given that the para position is occupied, substitution will primarily occur at the positions ortho to the alkoxy group (positions 3 and 5).
Common electrophilic aromatic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH2), which can be further functionalized.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl2 or Br2 with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. However, these reactions may be less straightforward due to the deactivating nature of the ester group.
For instance, the synthesis of ethyl 4-(2-chloro-4-nitrophenoxy)benzoate has been reported through the reaction of ethyl 4-hydroxybenzoate (B8730719) with 1,2-dichloro-4-nitrobenzene. researchgate.net While this example starts from a different precursor, it demonstrates the feasibility of having substituents on the aromatic ring. A more direct approach on this compound would likely result in substitution at the 3-position.
Heterocyclic Ring Formation Utilizing the Chloroethoxy Linker
The reactive 2-chloroethoxy chain can be strategically employed to construct heterocyclic rings fused or linked to the benzoate core. This is a powerful strategy for significantly altering the three-dimensional shape and physicochemical properties of the parent molecule.
One approach involves an intramolecular cyclization reaction. For example, if a nucleophilic group is introduced at the 3-position of the aromatic ring, it can displace the chlorine atom of the ethoxy chain to form a fused six-membered ring. For instance, if a hydroxyl group is introduced at the 3-position, an intramolecular Williamson ether synthesis could lead to the formation of a chromane-like scaffold.
Alternatively, the chloroethoxy group can act as a linker to an external heterocyclic system. Reaction of this compound with a heterocyclic amine, such as imidazole (B134444) or piperidine, would result in the corresponding N-alkylated heterocycle tethered to the benzoate scaffold via the ethoxy linker.
Structure-Activity Relationship (SAR) Studies in a Mechanistic and Theoretical Context
Key aspects of a theoretical SAR study would include:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can alter the electron density distribution across the molecule. This can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ).
Steric Effects: The size and shape of the substituents, particularly in the ester and alkoxy chains, can influence how the molecule interacts with its environment. Steric parameters, such as Taft's steric parameter (Es), can be used to quantify these effects.
By synthesizing a library of analogues with systematic variations and analyzing their properties, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the properties of yet-to-be-synthesized compounds, thereby guiding the design of new analogues with optimized characteristics. For example, a study on ethyl 4-(2-aryloxyhexyloxy)benzoates revealed that the ethoxycarbonyl group was essential for its observed activity. nih.gov
Scaffold Hopping and Bioisosteric Replacements (excluding biological activity assessment)
Scaffold hopping and bioisosteric replacement are advanced strategies in analogue design that involve more significant structural changes than simple functional group modification. capes.gov.brnih.govnih.gov
Scaffold hopping aims to replace the central benzoate core with a different chemical scaffold while maintaining a similar three-dimensional arrangement of key functional groups. capes.gov.brnih.gov For this compound, the phenyl ring could be replaced by other aromatic or non-aromatic rings, such as pyridine, thiophene, or even a non-aromatic carbocycle like cyclohexane (B81311). The goal is to identify novel core structures that may offer improved synthetic accessibility or different physicochemical properties. chemrxiv.org
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties. capes.gov.brnih.gov This is often done to fine-tune a molecule's characteristics. For the this compound scaffold, several bioisosteric replacements are conceivable:
The ester group (-COO-) could be replaced by an amide (-CONH-), a ketone (-CO-), or a sulfone (-SO2-).
The ether linkage (-O-) in the chloroethoxy chain could be replaced by a thioether (-S-), an amine (-NH-), or a methylene (B1212753) group (-CH2-).
The chlorine atom could be replaced by other halogens (F, Br, I) or a trifluoromethyl group (-CF3) to modulate electronic properties and lipophilicity.
These strategies, often guided by computational modeling, allow for the exploration of a much broader chemical space in the quest for novel analogues with desired properties. capes.gov.brnih.govnih.gov
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Ethyl 4-(2-chloroethoxy)benzoate, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks of the molecule.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each set of non-equivalent protons. The aromatic protons are expected to appear as two doublets due to the para-substitution on the benzene (B151609) ring. The ethoxy group will present as a quartet and a triplet, characteristic of an ethyl group. The 2-chloroethoxy group will show two triplets, arising from the coupling of the adjacent methylene (B1212753) protons.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~6.95 | Doublet | 2H | Aromatic protons ortho to the ether group |
| ~4.35 | Quartet | 2H | Methylene protons of the ethyl ester group (-OCH₂CH₃) |
| ~4.25 | Triplet | 2H | Methylene protons adjacent to the ether oxygen (-OCH₂CH₂Cl) |
| ~3.85 | Triplet | 2H | Methylene protons adjacent to the chlorine (-CH₂Cl) |
| ~1.38 | Triplet | 3H | Methyl protons of the ethyl ester group (-OCH₂CH₃) |
Note: Predicted data is based on established chemical shift values and analysis of similar structures.
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons showing lower intensity. The aliphatic carbons of the ethoxy and chloroethoxy groups will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~166.0 | Carbonyl carbon of the ester (C=O) |
| ~162.5 | Aromatic carbon attached to the ether oxygen |
| ~131.5 | Aromatic carbons ortho to the ester group |
| ~123.0 | Aromatic carbon to which the ester group is attached |
| ~114.0 | Aromatic carbons ortho to the ether group |
| ~68.0 | Methylene carbon adjacent to the ether oxygen (-OCH₂) |
| ~61.0 | Methylene carbon of the ethyl ester group (-OCH₂) |
| ~41.5 | Methylene carbon adjacent to the chlorine (-CH₂Cl) |
| ~14.3 | Methyl carbon of the ethyl ester group (-CH₃) |
Note: Predicted data is based on established chemical shift values and analysis of similar structures.
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons (if resolved), between the methylene and methyl protons of the ethyl group, and between the two methylene groups of the 2-chloroethoxy moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignment of each protonated carbon by linking the signals in the ¹H and ¹³C spectra. For instance, the signal at ~4.35 ppm in the ¹H spectrum would correlate with the carbon signal at ~61.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include the correlation of the aromatic protons to the carbonyl carbon and the carbons of the adjacent ether linkage, as well as the correlation of the ethyl group protons to the carbonyl carbon.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. The key functional groups in this compound are the ester, ether, and chloroalkane moieties, as well as the aromatic ring.
Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester and ether) |
| ~1100 | C-O stretch (ether) |
| ~750-650 | C-Cl stretch |
Note: Predicted data is based on established group frequency correlations.
The strong carbonyl absorption around 1720 cm⁻¹ in the IR spectrum would be a prominent feature. The C-O stretching vibrations of the ester and ether groups would also be clearly visible. In the Raman spectrum, the aromatic ring stretching vibrations are expected to be particularly strong.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The predicted molecular weight of this compound is approximately 228.66 g/mol . The presence of chlorine would be indicated by an isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).
A plausible fragmentation pathway for this compound would involve several key steps:
Alpha-cleavage of the ether: Loss of the chloroethyl radical to form a stable oxonium ion.
Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of an ethylene molecule from the chloroethoxy side chain.
Cleavage of the ester group: Loss of the ethoxy radical (-•OCH₂CH₃) to form an acylium ion is a common fragmentation pathway for ethyl esters.
Further fragmentation: The resulting fragment ions can undergo further cleavage, such as the loss of carbon monoxide (CO) from the acylium ion.
Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment Structure |
| 228 | [M]⁺˙ (Molecular ion with ³⁵Cl) |
| 230 | [M]⁺˙ (Molecular ion with ³⁷Cl) |
| 183 | [M - OCH₂CH₃]⁺ |
| 165 | [M - CH₂CH₂Cl]⁺ |
| 155 | [M - OCH₂CH₃ - CO]⁺ |
| 121 | [C₆H₄O=C=O]⁺ |
Note: Predicted data is based on known fragmentation patterns of related compounds.
Electrospray Ionization (ESI-MS) and Accurate Mass Determination
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar compounds like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions. This process typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in the positive ion mode.
Accurate mass determination, usually performed with high-resolution mass spectrometers such as time-of-flight (TOF) or Orbitrap analyzers, is a critical step. It allows for the determination of the elemental composition of the parent ion with a high degree of confidence. The theoretical exact mass of the neutral molecule this compound (C₁₁H₁₃ClO₃) is 228.0529 atomic mass units. High-resolution ESI-MS would be expected to yield a measured mass very close to this value for the neutral molecule, and a corresponding value for its protonated or adducted form, thereby confirming its elemental formula.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound to be analyzed by this method, it must first be obtained in the form of a suitable single crystal.
While the crystal structure of this compound itself is not publicly documented in the searched literature, analysis of closely related substituted ethyl benzoate (B1203000) derivatives provides insight into the expected structural features. For instance, the crystal structures of compounds like 2-[carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate and ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate have been determined. nih.govresearchgate.net These studies reveal details about the planarity of the benzoate ring and the conformation of the ethyl ester group. It is expected that in this compound, the benzene ring would be planar, and the molecule would exhibit specific torsion angles defining the orientation of the ethyl ester and the 2-chloroethoxy groups relative to the ring. The packing of the molecules in the crystal lattice would be governed by intermolecular interactions, which could include weak hydrogen bonds and van der Waals forces.
A hypothetical table of crystallographic data that could be obtained for this compound is presented below, based on typical values for organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 105 |
| Volume (ų) | 1170 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.29 |
This table is for illustrative purposes and does not represent experimental data for this compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential tools for both the analysis of the purity of this compound and for its isolation and purification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and likely volatility, this compound should be amenable to GC analysis. A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column walls and the mobile gas phase. A flame ionization detector (FID) is commonly used for organic compounds, providing high sensitivity. For unequivocal identification, GC can be coupled with a mass spectrometer (GC-MS). nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment. sielc.com It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. For this compound, a reversed-phase HPLC method would likely be employed. scirp.org In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The compound would be separated from more polar and less polar impurities based on their relative affinities for the two phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light at a characteristic wavelength.
A summary of typical chromatographic conditions for the analysis of similar ethyl esters is provided in the table below.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| GC | Fused silica (B1680970) capillary column coated with a non-polar or mid-polar phase (e.g., 5% phenyl-polydimethylsiloxane) | Helium or Hydrogen | FID or MS |
| HPLC | Reversed-phase C18 or C8 silica | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water | UV or MS |
Preparative Chromatography for Compound Purification
When high-purity this compound is required, for instance, for use as an analytical standard or in further synthetic steps, preparative chromatography is the method of choice. Both preparative GC and preparative HPLC can be used, with the latter being more common for larger quantities.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. ardena.compharmagxp.com The goal is to isolate the peak corresponding to this compound from the peaks of any impurities. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed to yield the purified product. The selection of the mobile and stationary phases is critical to achieve optimal separation and recovery. nih.govmdpi.com The process can be scaled up from milligrams to kilograms of material, making it a versatile purification technique in both laboratory and industrial settings. ardena.com
Computational and Theoretical Investigations of Ethyl 4 2 Chloroethoxy Benzoate
Quantum Mechanical Calculations (DFT, Ab Initio)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular characteristics of ethyl 4-(2-chloroethoxy)benzoate. These computational approaches are instrumental in predicting and understanding the molecule's geometry, electronic properties, and spectroscopic behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization of this compound, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), helps in determining the most stable three-dimensional arrangement of its atoms. scholarsresearchlibrary.com This process minimizes the molecule's energy to find its equilibrium structure. For similar benzoate (B1203000) derivatives, it has been shown that the molecule is nearly planar, with slight twists between the phenyl ring and the ester group. scholarsresearchlibrary.com
Conformational analysis reveals the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-O bonds of the ethoxy and chloroethoxy groups, as well as the bond connecting the ester group to the benzene (B151609) ring. Studies on related molecules, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, have shown that different conformations can exist, particularly concerning the orientation of the ethoxy group and the dihedral angle between phenyl rings. researchgate.netnih.gov The conformational flexibility of such molecules is an important aspect of their structural chemistry. nih.gov For instance, in a related compound, the C—O—CH2—CH3 torsion angles were found to be 174.0 (6)°, 82.6 (6)°, and 89.6 (7)° in three different conformers. nih.gov
Table 1: Representative Optimized Geometrical Parameters of a Benzoate Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (ring) | 1.390 - 1.405 scholarsresearchlibrary.com | |
| C-O (ester) | ~1.35 | ~125 |
| C=O (ester) | ~1.21 | |
| C-Cl | ~1.78 |
Note: The data presented is based on typical values for similar benzoate structures and may vary slightly for this compound.
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
The electronic structure of this compound is crucial for understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited. researchgate.net For a related compound, the calculated HOMO-LUMO gap was found to be 4.105 eV using DFT/B3LYP. researchgate.net
The distribution of electron density within the molecule, or charge distribution, can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. In benzoate derivatives, the oxygen atoms of the ester group typically represent regions of negative electrostatic potential.
Vibrational Frequency Analysis and Spectroscopic Prediction
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. sphinxsai.com These predicted spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and types of atomic motion within the molecule. scholarsresearchlibrary.comsphinxsai.com
For instance, characteristic vibrational frequencies are expected for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C-O stretching, C-Cl stretching, and various vibrations of the benzene ring. nih.gov The aromatic C-H stretching vibrations usually appear in the region of 3100-3000 cm⁻¹, while the C-C ring vibrations are found between 1600-1400 cm⁻¹. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1720 |
| C-O (Ester) | Stretching | ~1250 |
| C-Cl | Stretching | ~700-800 |
| Aromatic C-H | Stretching | ~3050 |
| Benzene Ring | C-C Stretching | ~1600, 1500 |
Note: These are approximate values and can be refined through specific calculations for this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanical calculations provide detailed information about specific, low-energy conformations, molecular dynamics (MD) simulations offer a way to explore the broader conformational space of this compound over time. nih.govresearchgate.net By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal the dynamic behavior of the molecule, including the transitions between different conformational states. researchgate.net
This approach is particularly useful for understanding the flexibility of the chloroethoxy side chain and the ethyl ester group. The simulations can provide insights into the preferred orientations of these groups and the energy barriers associated with their rotation. This information is valuable for understanding how the molecule might interact with its environment.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be employed to model potential reaction pathways involving this compound. For example, the synthesis of this compound likely involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with 1,2-dichloroethane (B1671644). researchgate.net Reaction pathway modeling can elucidate the mechanism of this and other reactions, such as hydrolysis of the ester or nucleophilic substitution of the chlorine atom.
Transition state analysis is a critical component of this modeling. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy for the reaction can be calculated. nih.govresearchgate.net This provides a quantitative measure of the reaction's feasibility and rate. For instance, in the synthesis of related esters, modeling can help to understand the catalytic process and optimize reaction conditions. nih.govresearchgate.net
QSAR Modeling for Mechanistic Insights (excluding biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish a mathematical relationship between the structural or physicochemical properties of a series of related compounds and their chemical reactivity or other non-biological endpoints. For this compound and its analogs, QSAR models could be developed to predict properties such as reaction rates, equilibrium constants, or partitioning behavior based on calculated molecular descriptors.
These descriptors can include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. By identifying the key descriptors that correlate with a particular chemical property, QSAR can provide mechanistic insights into the factors that govern the behavior of these molecules.
Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of various molecular properties, including spectroscopic parameters. For the compound this compound, computational methods can provide valuable insights into its structural and electronic characteristics through the theoretical prediction of its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectrum, and Mass Spectrum (MS). These predictions are instrumental in the hypothetical characterization of the molecule and can guide experimental efforts.
The prediction of spectroscopic parameters for this compound is typically achieved through methods such as Density Functional Theory (DFT) for NMR and IR spectroscopy, and through the analysis of fragmentation patterns based on the molecular structure for mass spectrometry. Various software packages and online prediction tools leverage extensive databases and algorithms to generate these theoretical spectra. academie-sciences.frgithub.ionmrdb.org
It is important to note that while these computational predictions offer a close approximation, they are theoretical in nature. Experimental validation is necessary for absolute confirmation of the spectroscopic data. academie-sciences.fr Factors such as solvent effects, conformational changes, and instrument parameters can influence experimental spectra. github.io
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. Computational models can predict the chemical shifts (δ) of ¹H (proton) and ¹³C (carbon-13) nuclei with a reasonable degree of accuracy. These predictions are based on the electronic environment of each nucleus within the molecule. For this compound, the predicted NMR spectra provide a theoretical map of its distinct proton and carbon atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the protons of the ethyl ester group, and the protons of the 2-chloroethoxy side chain. The aromatic protons on the benzene ring are expected to show a characteristic splitting pattern due to their coupling.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ha) | ~7.95 | Doublet | 2H |
| Aromatic (Hb) | ~6.95 | Doublet | 2H |
| -O-CH₂-CH₂-Cl | ~4.30 | Triplet | 2H |
| -O-CH₂-CH₂-Cl | ~3.85 | Triplet | 2H |
| -O-CH₂-CH₃ | ~4.35 | Quartet | 2H |
| -O-CH₂-CH₃ | ~1.38 | Triplet | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound. The carbonyl carbon of the ester group is expected to appear significantly downfield.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~165.5 |
| Aromatic C (quaternary, attached to -O) | ~162.0 |
| Aromatic CH | ~131.5 |
| Aromatic CH | ~114.0 |
| Aromatic C (quaternary, attached to ester) | ~123.0 |
| -O-CH₂- (ethoxy) | ~68.0 |
| -CH₂-Cl | ~41.5 |
| -O-CH₂- (ethyl) | ~60.8 |
| -CH₃ (ethyl) | ~14.3 |
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Computational methods can predict the vibrational frequencies corresponding to the stretching and bending of bonds within this compound.
The predicted IR spectrum would show characteristic absorption bands for the C=O bond of the ester, the C-O bonds of the ether and ester, the C-Cl bond, and the aromatic C-H and C=C bonds.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O Stretch (Ester) | ~1715 | Strong absorption |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium to weak absorptions |
| C-H Stretch (Aliphatic) | ~2980-2850 | Medium to strong absorptions |
| C=C Stretch (Aromatic) | ~1600, 1500 | Medium to strong absorptions |
| C-O Stretch (Ester and Ether) | ~1270, 1100 | Strong absorptions |
| C-Cl Stretch | ~750-650 | Medium to strong absorption |
Predicted Mass Spectrum
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While predicting the exact relative abundances of fragment ions is complex, the likely fragmentation pathways for this compound can be postulated based on its structure.
The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. The presence of chlorine would result in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pattern
Key predicted fragmentation pathways for this compound would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant fragment ion.
Loss of the ethyl group (-CH₂CH₃): Leading to the formation of a carboxylate-containing fragment.
Cleavage of the chloroethoxy side chain: This could occur at the ether linkage or next to the chlorine atom, generating various smaller fragments.
Formation of a benzoyl cation derivative: A common fragmentation pattern for benzoate esters.
Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| Predicted m/z | Possible Fragment Ion |
| 228/230 | [M]⁺ (Molecular Ion) |
| 183/185 | [M - OCH₂CH₃]⁺ |
| 165 | [C₇H₄O₃]⁺ |
| 121 | [C₇H₅O₂]⁺ |
Role of Ethyl 4 2 Chloroethoxy Benzoate As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the chlorine atom in the chloroethoxy side chain of Ethyl 4-(2-chloroethoxy)benzoate allows for its facile displacement by various nucleophiles. This property is extensively exploited in the synthesis of more intricate molecules with diverse biological and material properties.
Pharmaceuticals (excluding clinical human trial data and therapeutic efficacy)
This compound serves as a key starting material or intermediate in the synthesis of several pharmaceutically relevant compounds. The chloroethoxy group provides a convenient handle for introducing specific functionalities or for linking the benzoate (B1203000) core to other molecular fragments. For instance, it is a known precursor in the synthesis of Dazoxiben. chemicalbook.com The synthesis of various benzoate derivatives with potential biological activities often involves the initial esterification of a corresponding acid, a fundamental reaction in organic chemistry. chemicalbook.com The structural framework of this compound is also related to other benzoate esters that have been investigated for their chemical properties and potential applications in medicinal chemistry. For example, the synthesis of ethyl 4-(3-chlorobenzamido)benzoate has been reported, highlighting the utility of benzoate structures in constructing larger molecules. eurjchem.com
| Pharmaceutical Precursor Application | Key Reaction | Resulting Moiety |
| Dazoxiben Synthesis | Nucleophilic substitution | Introduction of a new functional group by displacing the chlorine atom. chemicalbook.com |
Agrochemicals
The structural motifs present in this compound are also found in certain classes of agrochemicals. The synthesis of herbicides and pesticides can involve intermediates with similar functionalities. For example, the synthesis of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) involves the reaction of an alkyl halide with an alkoxide, a reaction type that is conceptually similar to how this compound could be utilized. amazonaws.com While direct synthesis of major agrochemicals from this specific compound is not widely documented in publicly available literature, its potential as a building block for novel agrochemical discovery is evident. The mercaptan group, for instance, is a key component in some agrochemical synthesis pathways. arkema.com
Specialty Chemicals
The versatility of this compound extends to the synthesis of various specialty chemicals. These are compounds produced for specific applications and are often characterized by their unique chemical structures and properties. For instance, the reaction of ethyl 4-hydroxybenzoate (B8730719) with 1,2-dichloro-4-nitrobenzene, a process analogous to the potential reactions of this compound, leads to the formation of ethyl 4-(2-chloro-4-nitrophenoxy)benzoate. researchgate.net This demonstrates how the core structure can be modified to create new molecules with different electronic and steric properties. Furthermore, the synthesis of compounds like ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate from ethyl 4-hydroxybenzoate showcases the utility of the benzoate scaffold in creating molecules with potential applications as organogelators for environmental remediation. mdpi.com
Integration into Polymeric Structures and Material Precursors
The bifunctional nature of this compound makes it a candidate for incorporation into polymeric chains. The ester group can potentially undergo transesterification or hydrolysis followed by polymerization, while the chloroethoxy group can participate in polycondensation or ring-opening polymerization reactions.
Research on related compounds, such as alkali 4-(2-bromoethyl)benzoates, has shown that these molecules can undergo thermal polymerization to form polyesters or vinyl polymers, depending on the reaction conditions and the counter-cation. elsevierpure.com For example, the potassium salt of 4-(2-bromoethyl)benzoate undergoes polycondensation to yield poly(oxycarbonyl-1,4-phenylene-ethylene). elsevierpure.com This suggests that under appropriate conditions, this compound could be a valuable monomer for the synthesis of novel polyesters with tailored properties.
| Polymerization Potential | Reaction Type | Potential Polymer Structure |
| Polycondensation | Nucleophilic substitution at the chloroethoxy group | Polyesters with repeating benzoate units |
| Vinyl Polymerization | Elimination of HCl to form a vinyl group, followed by polymerization | Poly(ethyl 4-vinylbenzoate) derivatives |
Utilization in Cascade Reactions and Multicomponent Transformations
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. The reactive sites on this compound make it a potential substrate for such transformations.
While specific examples utilizing this compound in cascade reactions are not extensively reported, the principles of these reactions can be applied to its structure. For instance, a multicomponent reaction could be designed where the chloroethoxy group reacts with one reagent, and the ester functionality is transformed in a subsequent intramolecular step. The field of domino reactions is vast, with many examples of synthesizing heterocyclic compounds like thiazoles using these efficient methods. nih.govnih.gov These methodologies often involve the reaction of a substrate with multiple reagents in a one-pot synthesis, leading to complex molecular architectures. nih.gov
Strategic Importance in Retrosynthetic Analysis of Target Compounds
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials. This compound represents a valuable "synthon" in this context, providing a pre-functionalized aromatic ring that can be strategically incorporated into a target structure.
When designing the synthesis of a complex molecule containing a 4-alkoxy-substituted ethyl benzoate moiety, a chemist might identify this compound as a logical precursor. The disconnection approach would involve breaking the bond formed by the nucleophilic substitution of the chlorine atom. This strategy simplifies the synthesis by providing a readily available and reactive building block. The process of retrosynthesis often involves identifying key functional groups, such as esters and ethers, and disconnecting them to reveal simpler starting materials. amazonaws.com
Analytical Methodologies for Detection and Quantification of Ethyl 4 2 Chloroethoxy Benzoate
Chromatographic Quantification in Chemical Process Streams
Chromatographic methods are indispensable for the analysis of Ethyl 4-(2-chloroethoxy)benzoate in complex matrices such as chemical process streams. These techniques offer high selectivity and sensitivity, allowing for the separation of the target analyte from starting materials, intermediates, by-products, and degradation products.
GC-FID and GC-MS Method Development and Validation
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides robust quantification and identification capabilities.
Method Development: A typical GC method for this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. For instance, a method analogous to the detection of related compounds might use a SE-54 or similar 5% phenyl-methylpolysiloxane column. chemicalbook.com The operational parameters would be optimized to achieve good resolution and peak shape.
A hypothetical set of GC-FID parameters is presented in Table 1.
Table 1: Illustrative GC-FID Parameters for this compound Analysis
| Parameter | Value |
| Column | SE-54, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial 150 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injection Volume | 1 µL (split mode, 50:1) |
| Expected Retention Time | Approximately 10-12 minutes |
For GC-MS, the same chromatographic conditions can be employed. The mass spectrometer would be operated in electron ionization (EI) mode. The expected fragmentation pattern for this compound would include a molecular ion peak (m/z 228/230, showing the characteristic isotopic pattern for one chlorine atom) and other significant fragments resulting from the loss of the ethoxy group, the chloroethoxy side chain, and other cleavages. This allows for highly specific detection and unambiguous identification.
Validation: Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and specificity. Linearity would be established over a concentration range relevant to the process stream.
HPLC-UV and LC-MS/MS for Trace Analysis
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a versatile technique for the analysis of this compound, particularly for samples that are not amenable to GC due to thermal instability or high polarity of co-eluting impurities.
Method Development: A reversed-phase HPLC method would be the most common approach. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The presence of the benzoate (B1203000) chromophore allows for sensitive detection by UV, likely in the range of 230-280 nm. scispace.comlibretexts.org For trace analysis, a gradient elution program would be developed to ensure adequate separation from impurities and enhance sensitivity.
An illustrative set of HPLC-UV parameters is provided in Table 2.
Table 2: Illustrative HPLC-UV Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
For even lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Using an electrospray ionization (ESI) source in positive mode, the parent ion of this compound would be selected and fragmented to produce specific product ions. The monitoring of these multiple reaction monitoring (MRM) transitions provides exceptional selectivity and sensitivity, enabling quantification at trace levels. usgs.gov
Spectrophotometric Methods for Quantitative Determination
While less specific than chromatographic methods, UV-Vis spectrophotometry can be a rapid and cost-effective technique for the quantitative determination of this compound in relatively pure samples or for monitoring reaction kinetics. pnrjournal.com
The method relies on the absorbance of UV light by the aromatic ring of the molecule. libretexts.org A solution of the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane) would be prepared, and its absorbance measured at the wavelength of maximum absorption (λmax). youtube.com Based on Beer's Law, the concentration can be determined by comparison to a calibration curve prepared from standards of known concentration. libretexts.org The λmax for this compound is expected to be in the region of 240-280 nm, similar to other benzoate esters.
For kinetic studies, such as monitoring the hydrolysis of the ester, spectrophotometry can be employed by observing the change in the UV spectrum over time. For instance, the saponification of a related compound, ethyl para-hydroxy benzoate, has been studied by monitoring the spectral shift as the ester is converted to the corresponding carboxylate ion. acs.org A similar approach could be adapted for this compound.
Impurity Profiling and Related Substance Analysis in Chemical Manufacturing (excluding genotoxic impurity assessments of safety)
Impurity profiling is a critical aspect of chemical process development and quality control, aiming to identify and quantify impurities in the final product. ijpsonline.combiomedres.us For this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.
The synthesis of this compound typically involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with 1,2-dichloroethane (B1671644). Therefore, potential process-related impurities could include:
Ethyl 4-hydroxybenzoate: Unreacted starting material.
1,2-Dichloroethane: Residual reactant.
Ethyl 4-(vinyloxy)benzoate: Formed by elimination of HCl.
Bis(4-(ethoxycarbonyl)phenyl) ether: A by-product from the reaction of two molecules of ethyl 4-hydroxybenzoate with a linking agent.
4-Hydroxybenzoic acid: A potential impurity from the starting ethyl 4-hydroxybenzoate. sciencemadness.org
The chromatographic methods described in section 8.1, particularly high-resolution GC-MS and LC-MS/MS, are the primary tools for impurity profiling. nih.gov These techniques allow for the separation and tentative identification of unknown impurities based on their mass spectra and fragmentation patterns. The subsequent synthesis of suspected impurities is often required for definitive identification and for their use as reference standards in quantitative analysis.
Environmental Monitoring Methodologies (excluding environmental fate and transport modeling)
Should there be a need to monitor for the presence of this compound in the environment, established methodologies for the analysis of semi-volatile organic compounds in water and soil/sediment would be applicable.
Water Analysis: For aqueous samples, a pre-concentration step is typically required to achieve the necessary sensitivity for trace-level detection. Solid-phase extraction (SPE) is a common technique, where a water sample is passed through a cartridge containing a sorbent material (e.g., C18 or a polymeric sorbent) that retains the target analyte. researchgate.net The analyte is then eluted with a small volume of an organic solvent. The resulting extract can be analyzed by GC-MS or LC-MS/MS. epa.govepa.gov
Soil and Sediment Analysis: The analysis of soil and sediment samples involves an initial extraction step to move the analyte from the solid matrix into a solvent. helcom.fi Techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., a hexane/acetone mixture) can be used. The resulting extract often requires a clean-up step to remove interfering co-extracted materials like lipids or humic substances. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction. The final, cleaned extract is then analyzed by GC-MS or LC-MS/MS. helcom.finih.gov
The risk quotient (RQ) approach could be used to estimate potential ecological risk by comparing measured environmental concentrations to predicted no-effect concentrations for aquatic organisms. nih.gov
Future Research Directions and Emerging Opportunities
Exploration of Novel Reaction Pathways and Reagents
The conventional synthesis of Ethyl 4-(2-chloroethoxy)benzoate typically relies on the Williamson ether synthesis. This method involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with a 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644), in the presence of a base. While effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.
One area of exploration is the use of phase-transfer catalysis (PTC). The application of catalysts like tetrabutylammonium (B224687) bromide can enhance reaction rates and yields in biphasic systems, potentially reducing the need for harsh solvents and high temperatures. mdpi.com Another avenue involves the in situ generation of the chloroethoxy moiety. For instance, a synthetic strategy could involve reacting ethyl 4-hydroxybenzoate with a precursor like 2-chloroethanol (B45725) under different coupling conditions or by modifying a diol precursor with a reagent like thionyl chloride. orgsyn.org
Furthermore, the application of modern synthetic methodologies such as photochemistry could unlock entirely new reaction pathways. rsc.orgresearchgate.net Light-mediated reactions might offer alternative ways to form the ether linkage or to functionalize the molecule post-synthesis, providing access to derivatives that are difficult to obtain through traditional thermal methods. rsc.orgresearchgate.net
Development of Asymmetric Synthesis Methodologies
This compound is an achiral molecule. However, it serves as a valuable scaffold for the synthesis of more complex, chiral molecules. A significant future direction is the development of asymmetric methodologies to introduce chirality into its derivatives, a key step for applications in pharmaceuticals and life sciences.
Future research could focus on several promising strategies:
Biocatalysis : Enzymes and whole-cell systems are powerful tools for asymmetric synthesis. A potential route could involve enzymatic modification of a precursor or a derivative of the target molecule. For example, methodologies involving the asymmetric reduction of a ketone derivative using microorganisms like Saccharomyces uvarum could be adapted to produce chiral alcohols. nih.gov
Chiral Phase-Transfer Catalysis : For reactions involving the modification of the parent structure, the use of chiral phase-transfer catalysts derived from natural products like cinchona alkaloids presents an opportunity. usm.edu These catalysts can direct the stereochemical outcome of alkylation or other reactions on prochiral substrates derived from the title compound. usm.edu
Auxiliary-Directed Synthesis : Another approach involves attaching a chiral auxiliary to a derivative of this compound. This auxiliary would guide the stereoselective formation of a new chiral center, after which it can be cleaved to yield the desired enantiomerically enriched product.
Integration into Advanced Materials Science
The bifunctional nature of this compound—possessing an aromatic ester group and a reactive alkyl chloride—makes it an attractive building block for advanced materials. The ester and ether groups can impart specific intermolecular interactions, while the terminal chloride provides a convenient handle for polymerization or surface grafting.
A key emerging opportunity is its use as a monomer or precursor in the synthesis of functional polymers and liquid crystals. The rigid aromatic core is a common feature in liquid crystalline materials, and the flexible chloroethoxy tail could be modified to tune mesophase behavior. Moreover, research into related benzoate-containing molecules has shown their potential as organogelators for applications such as oil spill remediation. mdpi.com This suggests that this compound or its derivatives could be designed to self-assemble into fibrous networks, forming gels with novel thermal and mechanical responses.
Application in Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound via Williamson etherification is particularly well-suited for adaptation to a flow process.
In a flow setup, streams of the deprotonated ethyl 4-hydroxybenzoate and the alkylating agent could be precisely mixed and pumped through a heated reactor coil. This configuration allows for:
Superior Process Control : Precise control over temperature, pressure, and residence time.
Enhanced Safety : The small reactor volume minimizes the risk associated with handling reactive intermediates and exothermic reactions.
Rapid Optimization : Automated platforms can screen a wide range of reaction conditions in a short period to identify the optimal parameters for yield and purity.
Scalability : The process can be scaled up by simply running the system for a longer duration or by using parallel reactor lines ("numbering-up").
Integrating this synthesis into automated platforms would facilitate high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for further research and application.
Computational Chemistry for Predictive Design and Discovery
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, methods like Density Functional Theory (DFT) can be employed to gain insights into its structure, reactivity, and potential interactions, thereby accelerating the discovery of new applications. researchgate.net
Quantum computational analyses can predict key parameters that are difficult to measure experimentally. researchgate.net For instance, calculating the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. This information is invaluable for designing novel reaction pathways. Furthermore, predicting the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's electronic behavior and its potential role in electronic materials.
| Computational Parameter | Significance for Research & Development |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles, offering a 3D model of the molecule's most stable conformation. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack, guiding the design of new synthetic derivatives. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Dipole Moment | Predicts the molecule's polarity, which influences its solubility and intermolecular interactions in materials science applications. |
| Vibrational Frequencies | Allows for theoretical assignment of experimental IR and Raman spectra, confirming the structure and identifying functional groups. |
This table presents theoretical parameters that can be calculated for this compound to guide its experimental investigation.
Challenges and Perspectives in Industrial Synthesis and Process Optimization
While this compound holds considerable promise, its transition to large-scale industrial production presents several challenges that must be addressed through rigorous process optimization.
Challenges:
Byproduct Formation : The Williamson ether synthesis can be accompanied by side reactions. For example, the alkylating agent can undergo elimination to form volatile byproducts, or O-alkylation vs. C-alkylation competition could occur on the phenoxide. The terminal chloride can also participate in side reactions, leading to the formation of dimers or oligomers.
Purity Requirements : For applications in high-value sectors like pharmaceuticals or electronics, achieving purity levels exceeding 99.0% is often mandatory. google.com This necessitates the development of robust and scalable purification methods, such as multi-stage distillation or recrystallization, which can be costly and energy-intensive.
Reagent and Solvent Management : The cost, toxicity, and environmental impact of starting materials, catalysts, and solvents are critical considerations. Optimizing the process to use greener solvents and minimize waste is essential for sustainable industrial production.
Perspectives: The future of industrial synthesis for this compound lies in adopting modern chemical engineering principles. As discussed, shifting to continuous flow manufacturing could mitigate many of the safety and control issues associated with batch processing. orgsyn.orggoogle.com Furthermore, developing a catalytic system that is both highly efficient and easily recoverable could significantly improve the process economics. Ultimately, a successful industrial process will be one that maximizes yield and purity while minimizing cost, environmental impact, and operational hazards.
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-(2-chloroethoxy)benzoate, and how can reaction intermediates be characterized?
this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 4-hydroxybenzoic acid derivatives with chloroethylating agents (e.g., 2-chloroethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux conditions is a standard approach. Intermediates like ethyl 4-hydroxybenzoate or chloroethoxy precursors should be monitored using thin-layer chromatography (TLC) and characterized via - and -NMR to confirm functional group transformations. IR spectroscopy can verify ester and ether bond formation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : -NMR identifies protons on the aromatic ring (δ 6.8–8.0 ppm), chloroethoxy chain (δ 3.5–4.3 ppm), and ethyl ester (δ 1.2–4.2 ppm). -NMR confirms carbonyl (C=O, ~165–170 ppm) and ether linkages.
- IR spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-O-C ether stretch) are diagnostic.
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular formula .
Q. How can crystallographic data for this compound derivatives be refined?
Single-crystal X-ray diffraction (SC-XRD) data can be refined using SHELXL, which optimizes atomic positions, thermal parameters, and occupancy factors. The SHELX suite is robust for small-molecule crystallography, particularly for resolving disordered chloroethoxy or ester groups. Hydrogen atoms are typically placed geometrically and refined using a riding model .
Advanced Research Questions
Q. What experimental strategies mitigate byproduct formation during the synthesis of this compound?
Byproducts like di-alkylated esters or hydrolysis products arise from competing reactions. Strategies include:
- Controlling stoichiometry : Use a 1:1 molar ratio of 4-hydroxybenzoate to chloroethylating agent to limit over-alkylation.
- Optimizing reaction conditions : Anhydrous solvents (e.g., DMF or acetone) and inert atmospheres (N₂/Ar) minimize hydrolysis.
- Temperature modulation : Lower temperatures (40–60°C) reduce side reactions, while extended reaction times (12–24 hrs) ensure completion .
Q. How does the chloroethoxy substituent influence the reactivity of this compound in polymer applications?
The chloroethoxy group enhances crosslinking potential in resins due to its electrophilic chlorine atom, which can undergo nucleophilic substitution with amines or thiols. Comparative studies with non-chlorinated analogs (e.g., ethyl 4-ethoxybenzoate) show higher thermal stability and conversion rates in resin matrices. However, excess chlorine may reduce flexibility, requiring co-initiators like diphenyliodonium hexafluorophosphate (DPI) to balance reactivity and mechanical properties .
Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?
Disorder in the chloroethoxy chain or ester moiety complicates electron density maps. To address this:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
- Occupancy refinement : Split disordered atoms into multiple sites and refine occupancy factors.
- Constraints/restraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths and angles .
Q. How can computational methods predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces to predict interactions with biological targets. Molecular docking (AutoDock Vina) can simulate binding to enzymes like cyclooxygenase-2 (COX-2) or antimicrobial targets, guiding structure-activity relationship (SAR) studies .
Methodological Notes
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weights of novel derivatives.
- Data Contradictions : If NMR and X-ray data conflict (e.g., unexpected tautomers), re-evaluate sample purity or consider dynamic effects in solution vs. solid-state structures .
- Safety Protocols : Chloroethoxy groups may release toxic HCl fumes during decomposition; handle under fume hoods with appropriate PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
